N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 852138-59-1
VCID: VC4700180
InChI: InChI=1S/C19H20N2OS/c22-19(11-14-4-3-9-23-14)20-12-13-7-8-18-16(10-13)15-5-1-2-6-17(15)21-18/h3-4,7-10,21H,1-2,5-6,11-12H2,(H,20,22)
SMILES: C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=CS4
Molecular Formula: C19H20N2OS
Molecular Weight: 324.44

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide

CAS No.: 852138-59-1

Cat. No.: VC4700180

Molecular Formula: C19H20N2OS

Molecular Weight: 324.44

* For research use only. Not for human or veterinary use.

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide - 852138-59-1

Specification

CAS No. 852138-59-1
Molecular Formula C19H20N2OS
Molecular Weight 324.44
IUPAC Name N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C19H20N2OS/c22-19(11-14-4-3-9-23-14)20-12-13-7-8-18-16(10-13)15-5-1-2-6-17(15)21-18/h3-4,7-10,21H,1-2,5-6,11-12H2,(H,20,22)
Standard InChI Key HYMLKWDSYUNOPN-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=CS4

Introduction

Molecular Formula and Weight

  • Molecular Formula: C18H18N2OS

  • Molecular Weight: Approximately 310.42 g/mol

Structural Features

The compound consists of:

  • A carbazole backbone: A bicyclic structure containing a fused benzene and pyrrole ring.

  • A thiophene group: A five-membered aromatic ring containing sulfur.

  • An acetamide linkage: Connecting the thiophene and carbazole units via a methyl spacer.

Key Descriptors

  • IUPAC Name: N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide

  • SMILES Notation: C1CC2=C(C=C1)NC3=C2CCCC3NCC(=O)C4=CC=CS4

Synthesis

The synthesis of this compound typically involves:

  • Carbazole Derivative Preparation:

    • The carbazole nucleus is functionalized at the 6-position with a methyl group to allow for further substitution.

  • Amide Bond Formation:

    • The thiophene acetic acid derivative reacts with the carbazole-based amine to form the amide linkage.

  • Purification:

    • Techniques like recrystallization or chromatography are used to isolate the product.

Pharmacological Interest

The compound's structure suggests potential bioactivity due to:

  • The carbazole core, which is known for its antioxidant, anticancer, and anti-inflammatory properties.

  • The thiophene moiety, which contributes to electron delocalization and may enhance binding affinity to biological targets.

Molecular Docking Studies

Preliminary in silico studies (not specific to this compound but related derivatives) indicate potential as:

  • A 5-lipoxygenase inhibitor, which could make it valuable in treating inflammatory diseases.

  • A candidate for antimicrobial or antiproliferative drug development.

Biological Activities

Studies on similar carbazole-thiophene derivatives have demonstrated:

  • Antioxidant properties through radical scavenging assays.

  • Antibacterial activity against Gram-positive and Gram-negative bacteria.

Spectroscopic Analysis

Characterization typically involves:

  • NMR Spectroscopy: Identifies hydrogen and carbon environments.

    • Example: Signals for aromatic protons in thiophene and carbazole rings.

  • Mass Spectrometry (MS): Confirms molecular weight.

    • Example: Peak at m/z ~310 corresponding to [M+H]+ ion.

Limitations

  • Lack of extensive biological evaluation specific to this compound.

  • Limited data on pharmacokinetics and toxicity profiles.

Future Research

  • Biological Testing:

    • Evaluate anticancer, anti-inflammatory, and antimicrobial activities in vitro and in vivo.

  • Structure Optimization:

    • Modify substituents on the thiophene or carbazole ring to improve potency or selectivity.

  • Drug-Like Properties:

    • Assess ADMET (absorption, distribution, metabolism, excretion, toxicity) parameters.

This compound represents a promising scaffold for further exploration in medicinal chemistry due to its unique structural features and potential bioactivities. Detailed experimental studies are necessary to fully realize its applications in pharmaceutical science.

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